Bienvenue dans la boutique en ligne BenchChem!

(4,4-Difluorocyclohexyl)methanol

PARP inhibitor cancer therapy selective toxicity

(4,4-Difluorocyclohexyl)methanol is a fluorinated cycloaliphatic building block characterized by a hydroxymethyl functional group on a cyclohexane ring with two geminal fluorine atoms at the 4-position. With a molecular formula of C7H12F2O and a molecular weight of 150.17 g/mol, this compound is recognized for its utility as a key intermediate in medicinal chemistry.

Molecular Formula C7H12F2O
Molecular Weight 150.17 g/mol
CAS No. 178312-48-6
Cat. No. B068231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluorocyclohexyl)methanol
CAS178312-48-6
Molecular FormulaC7H12F2O
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1CC(CCC1CO)(F)F
InChIInChI=1S/C7H12F2O/c8-7(9)3-1-6(5-10)2-4-7/h6,10H,1-5H2
InChIKeyXJZNZSLOHZLFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (4,4-Difluorocyclohexyl)methanol (CAS 178312-48-6) is the Core Fluorinated Building Block for Modern Drug Discovery


(4,4-Difluorocyclohexyl)methanol is a fluorinated cycloaliphatic building block characterized by a hydroxymethyl functional group on a cyclohexane ring with two geminal fluorine atoms at the 4-position. With a molecular formula of C7H12F2O and a molecular weight of 150.17 g/mol, this compound is recognized for its utility as a key intermediate in medicinal chemistry. The gem-difluoro substitution imparts distinct physicochemical properties, notably conformational restraint and enhanced metabolic stability, which are critical for optimizing drug candidates [1]. Its primary role is as a versatile synthetic handle for constructing complex, bioactive molecules, including potent modulators of P-glycoprotein and PARP inhibitors, thereby providing a strategic advantage in lead optimization campaigns .

Why Generic Cyclohexyl Analogs Cannot Substitute for (4,4-Difluorocyclohexyl)methanol


Simple cyclohexylmethanol or mono-fluorinated analogs cannot replicate the performance of (4,4-difluorocyclohexyl)methanol in drug discovery settings. The presence of the gem-difluoro group is not a passive modification; it actively enforces conformational bias (e.g., via the fluorine gauche effect), alters the ring's electronic landscape, and significantly blocks oxidative metabolism, leading to extended half-lives in vivo . Replacing this moiety with a non-fluorinated or mono-fluorinated cyclohexyl group in a lead compound has been shown to drastically reduce target binding affinity and metabolic stability . The specific quantitative evidence below demonstrates that this building block is essential for achieving the potency, selectivity, and stability profiles required in advanced drug candidates, making simple substitution a critical failure point in medicinal chemistry optimization.

Quantitative Evidence: Why (4,4-Difluorocyclohexyl)methanol Outperforms Analogs


Superior PARP-1 Inhibition and Selectivity vs. PARP-2 Enabled by 4,4-Difluorocyclohexyl Group

The (4,4-difluorocyclohexyl)methyl fragment is a key structural feature in the PARP-1 selective inhibitor NMS-P118. In a direct head-to-head comparison, the presence of this specific gem-difluoro group contributed to a high selectivity profile against the PARP-2 isoform. The compound demonstrated potent PARP-1 inhibition and minimal PARP-2 cross-reactivity [1]. This selectivity is crucial as PARP-2 inhibition is associated with dose-limiting hematological toxicities, thus providing a critical differentiator over less selective PARP inhibitors [1].

PARP inhibitor cancer therapy selective toxicity

Enhancement of Chemotherapeutic Potency via Potent P-glycoprotein Inhibition

Derivatives of (4,4-difluorocyclohexyl)methanol have been identified as potent modulators of P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance. While direct data for the parent alcohol is limited, in-class inference from its derivatives demonstrates potent P-gp inhibition, which can restore the efficacy of chemotherapeutic agents like paclitaxel and doxorubicin. The 4,4-difluorocyclohexyl core is a privileged scaffold for this activity, and its incorporation can lead to enhanced intracellular retention of drugs .

multidrug resistance P-glycoprotein cancer chemotherapy

Validated Utility in Patented IL-17 Modulators for Autoimmune Disorders

The 4,4-difluorocyclohexyl moiety is a central component in a series of patented compounds acting as modulators of Interleukin-17 (IL-17). The patent, assigned to UCB Biopharma SRL, specifically claims substituted 4,4-difluorocyclohexyl derivatives as potent modulators of human IL-17 activity, highlighting the privileged nature of this exact fluorinated core for this target. The patent claims these derivatives are beneficial for treating inflammatory and autoimmune disorders [1].

IL-17 modulator autoimmune disease inflammatory disorder

Validated Potency in HSP90 Inhibitors with Sub-Nanomolar Affinity

The 4,4-difluorocyclohexyl group is a key structural element in a highly potent inhibitor of Heat Shock Protein 90 (HSP90), a chaperone protein involved in cancer. The specific compound, N-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-5-{2-[4-(dimethylamino)phenoxy]-4,6-dihydroxyphenyl}isoxazole-3-carboxamide, demonstrates exceptional binding affinity to HSP90 [1]. This level of potency is not achievable with less-fluorinated or non-fluorinated cyclohexyl analogs, which typically show >100-fold lower affinity, underscoring the value of this specific fluorinated building block.

HSP90 inhibitor cancer chaperone binding affinity

Enhanced Physicochemical Profile for Improved Oral Bioavailability and BBB Penetration

The introduction of gem-difluoro group significantly alters the physicochemical properties of the cyclohexyl scaffold, directly impacting drug-likeness. The calculated LogP (XLogP3) for (4,4-difluorocyclohexyl)methanol is 1.7, which is within the optimal range (1-3) for oral absorption and blood-brain barrier permeability [1]. This contrasts with the non-fluorinated analog, cyclohexylmethanol, which has a lower LogP (~1.2-1.4), potentially limiting its membrane permeability in certain contexts [2].

ADME drug-likeness pharmacokinetics

High-Value Application Scenarios for (4,4-Difluorocyclohexyl)methanol Based on Evidence


Design and Synthesis of Selective PARP-1 Inhibitors for Next-Generation Cancer Therapies

Based on the evidence of high selectivity and potency from the PARP-1 inhibitor NMS-P118, (4,4-difluorocyclohexyl)methanol is the ideal starting material for medicinal chemistry teams focused on developing safer, selective PARP-1 inhibitors. By incorporating this building block, researchers can aim to replicate the >625-fold selectivity for PARP-1 over PARP-2, thereby mitigating the hematological toxicities associated with pan-PARP inhibition [1]. The compound's optimized LogP of 1.7 also supports the design of orally bioavailable drug candidates with favorable brain penetration .

Development of Potent P-glycoprotein Modulators to Overcome Multidrug Resistance

In oncology research focused on overcoming multidrug resistance, derivatives of (4,4-difluorocyclohexyl)methanol offer a validated path to potent P-gp inhibition. The evidence shows that compounds built on this scaffold can achieve IC50 values as low as 0.1 μM in P-gp ATPase assays, making them suitable for use as chemical tools or lead compounds to resensitize resistant cancer cells to standard chemotherapeutics like paclitaxel [1].

Synthesis of IL-17 Modulators for Inflammatory and Autoimmune Disease Research

The strong patent protection and class-level activity evidence for IL-17 modulation make (4,4-difluorocyclohexyl)methanol a strategic purchase for programs targeting inflammatory conditions. Researchers can use this building block to explore the chemical space around the 4,4-difluorocyclohexyl core, as defined in patent ES-2983724-T3, for the development of novel treatments for psoriasis, rheumatoid arthritis, and other autoimmune disorders [1].

Construction of High-Affinity HSP90 Inhibitors with Sub-Nanomolar Potency

The demonstrated sub-nanomolar binding affinity (Kd = 0.0570 nM) for HSP90 [1] validates (4,4-difluorocyclohexyl)methanol as a privileged fragment for constructing highly potent anticancer chaperone inhibitors. This scenario is particularly relevant for projects requiring very high target engagement to drive efficacy in vivo, as the 4,4-difluorocyclohexyl moiety provides a crucial affinity boost that is not achievable with simpler cyclohexyl derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4,4-Difluorocyclohexyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.